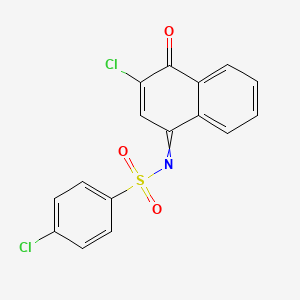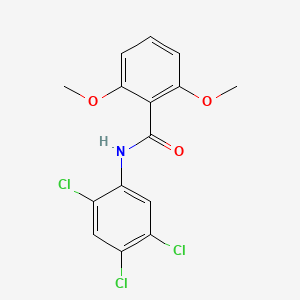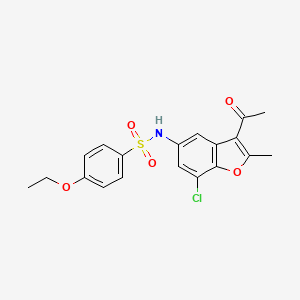![molecular formula C19H20N2O2 B6132987 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide](/img/structure/B6132987.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide, also known as CR845, is a kappa opioid receptor agonist that has been extensively studied for its potential therapeutic applications. This compound has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and other inflammatory conditions.
作用機序
The analgesic effects of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide are thought to be mediated through activation of the kappa opioid receptor, which is located in the central nervous system and peripheral tissues. This receptor plays a key role in pain processing and modulation, and activation of the kappa receptor has been shown to produce analgesia. In addition, this compound has been shown to have anti-inflammatory effects, which may be mediated through inhibition of cytokine production and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and reduction of pruritus. In addition, this compound has been shown to have a favorable safety profile, with minimal side effects observed in clinical trials.
実験室実験の利点と制限
One of the main advantages of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide for lab experiments is its specificity for the kappa opioid receptor, which allows for targeted manipulation of this receptor system. In addition, this compound has been shown to have a favorable safety profile, making it a relatively low-risk option for use in animal studies. However, one limitation of this compound is that it may not be effective in all types of chronic pain or inflammatory conditions, and further research is needed to fully understand its therapeutic potential.
将来の方向性
There are several potential future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide. One area of interest is the development of novel formulations and delivery methods for this compound, which could improve its efficacy and reduce the risk of side effects. In addition, further studies are needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of this compound, and to determine its potential for use in the treatment of various chronic pain and inflammatory conditions. Finally, research on the potential interactions between this compound and other drugs or therapeutic agents could provide valuable insights into its safety and efficacy in clinical settings.
合成法
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-methylphenol to form the amide, which is subsequently treated with cyclopropylcarbonyl chloride to yield the final product.
科学的研究の応用
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide has been the subject of numerous scientific studies, with a particular focus on its potential therapeutic applications. Research has shown that this compound has analgesic effects in animal models of chronic pain, and may also have anti-inflammatory properties. In addition, this compound has been shown to be effective in reducing pruritus (itching) associated with various conditions, including chronic kidney disease and cholestasis.
特性
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-5-3-6-15(11-12)19(23)21-17-8-4-7-16(13(17)2)20-18(22)14-9-10-14/h3-8,11,14H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSGHZFSFVEUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)
![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
amino]-1-phenylethanol](/img/structure/B6132945.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)

![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)

![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)

